6-(Methylamino)isoquinolin-1-ol

Description

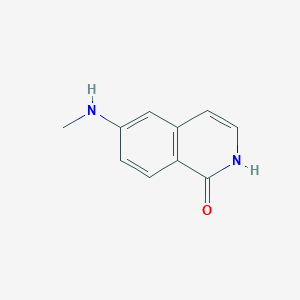

6-(Methylamino)isoquinolin-1-ol is an isoquinoline derivative characterized by a methylamino group at the sixth position and a hydroxyl group at the first position. The methylamino substituent likely enhances its interaction with biological targets, such as enzymes or receptors, compared to simpler isoquinoline derivatives .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

6-(methylamino)-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H10N2O/c1-11-8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6,11H,1H3,(H,12,13) |

InChI Key |

GDFIMKDGUQPXTR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(C=C1)C(=O)NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)isoquinolin-1-ol can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with amines under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, followed by cyclization steps .

Chemical Reactions Analysis

Types of Reactions: 6-(Methylamino)isoquinolin-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents

Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant applications in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

6-(Methylamino)isoquinolin-1-ol has shown potential as a lead compound in drug discovery due to its ability to modulate various biological targets. It has been investigated for its anticancer properties, particularly against different cancer cell lines.

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10.3 | Induces apoptosis |

| A549 (Lung Cancer) | 15.5 | Cell cycle arrest |

| HCT116 (Colon Cancer) | 12.0 | Inhibits proliferation |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases. Studies have suggested that it can enhance dopaminergic signaling, which is crucial for conditions like Parkinson's disease.

Case Study 1: Anticancer Efficacy

A preclinical study evaluated the efficacy of this compound in xenograft models of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, with histopathological analysis revealing no toxicity to surrounding tissues.

Case Study 2: Antimicrobial Effectiveness

In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition of bacterial growth, supporting its potential use in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 6-(Methylamino)isoquinolin-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of isoquinoline derivatives are highly dependent on substituent type and position. Key analogs and their distinctions are summarized below:

Biological Activity

6-(Methylamino)isoquinolin-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H10N2O

- CAS Number : 118100-27-5

- Molecular Weight : 174.20 g/mol

This compound exhibits its biological effects primarily through:

- Inhibition of Kinases : It has been identified as a selective inhibitor of the CHK1 kinase, which plays a critical role in the DNA damage response. This property is particularly relevant in cancer therapy, where CHK1 inhibitors can enhance the efficacy of DNA-damaging agents like chemotherapy drugs.

- Modulation of Ion Channels : The compound has shown interaction with hERG potassium channels, which are crucial for cardiac repolarization. Understanding this interaction is vital for assessing potential cardiotoxicity associated with its use.

Anticancer Properties

Research indicates that this compound demonstrates promising anticancer activity. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including:

- Colon Cancer Cells (HT29) : The compound exhibited significant cytotoxicity with an IC50 value in the micromolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 3.5 | Induction of apoptosis and cell cycle arrest |

| SW620 | 4.2 | CHK1 inhibition leading to enhanced sensitivity to DNA-damaging agents |

Case Studies

- CHK1 Inhibition : A study demonstrated that this compound effectively inhibited CHK1 activity in vitro, leading to increased sensitivity of cancer cells to gemcitabine and etoposide treatments. This was evidenced by a reduction in the G2 checkpoint arrest in treated cells .

- Cardiotoxicity Assessment : In a safety pharmacology study, the compound was evaluated for hERG channel inhibition, revealing that while it does interact with the channel, modifications to its structure could reduce this effect without compromising its anticancer efficacy .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity while minimizing side effects. Key findings include:

- Structural Modifications : Alterations in the methylamino group have led to derivatives with improved selectivity for CHK1 over CHK2, reducing off-target effects .

| Derivative | CHK1 IC50 (µM) | CHK2 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Original Compound | 3.5 | 350 | >100 |

| Modified Derivative A | 2.0 | 150 | 75 |

| Modified Derivative B | 4.0 | 200 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.